Indolarome
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Overview
Description
Indolarome, also known as Indoflor, is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . It forms crystals with a melting point of 35–36°C and has an indole-like odor. This compound is primarily used in the fragrance industry, particularly in perfumes for soaps and detergents .
Preparation Methods
Indolarome is synthesized through a Prins reaction, which involves the reaction of indene and formaldehyde in the presence of dilute sulfuric acid . This method is efficient and widely used in industrial production due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Indolarome undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group. Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Indolarome has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Mechanism of Action
The mechanism of action of Indolarome involves its interaction with various molecular targets. It is known to bind to specific receptors and enzymes, influencing biological pathways. For example, indole derivatives, including this compound, have been shown to interact with tubulin, affecting microtubule assembly and stability . This interaction can lead to various cellular effects, including cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Indolarome is similar to other indole derivatives such as indole and skatole. it has unique properties that distinguish it from these compounds:
This compound’s unique combination of floral and animalic notes, along with its stability and non-discoloring properties, make it a preferred choice in the fragrance industry .
Properties
CAS No. |
2276-41-7 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(4aR,9bS)-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine |
InChI |
InChI=1S/C11H12O2/c1-2-4-10-8(3-1)5-9-6-12-7-13-11(9)10/h1-4,9,11H,5-7H2/t9-,11+/m1/s1 |
InChI Key |
CZSXBBWOROMVEW-KOLCDFICSA-N |
Isomeric SMILES |
C1[C@@H]2COCO[C@@H]2C3=CC=CC=C31 |
Canonical SMILES |
C1C2COCOC2C3=CC=CC=C31 |
Origin of Product |
United States |
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